molecular formula C15H21Cl2NO4 B12942566 Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride

Katalognummer: B12942566
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: SPYQPPAOQCBJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a chloro-substituted benzyl group, and a malonate ester, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydroxide.

    Solvents: Ethanol, water.

    Catalysts: Acid catalysts for hydrolysis reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Eigenschaften

Molekularformel

C15H21Cl2NO4

Molekulargewicht

350.2 g/mol

IUPAC-Name

diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate;hydrochloride

InChI

InChI=1S/C15H20ClNO4.ClH/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16;/h6-8H,4-5,9,17H2,1-3H3;1H

InChI-Schlüssel

SPYQPPAOQCBJSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.